

Application Notes: Eosin Y Disodium Salt for Cytoplasmic and Connective Tissue Staining

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Compound of Interest

Compound Name: Eosin Y disodium

Cat. No.: B8006750

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Introduction

Eosin Y disodium salt is a fluorescent red, acidic dye widely used in histology to stain cytoplasm, connective tissue, and other extracellular matrix components.[1][2][3] It serves as a primary counterstain to hematoxylin in the ubiquitous Hematoxylin and Eosin (H&E) staining method, one of the most essential techniques in medical diagnosis and research.[1] Eosin Y binds to basic cellular components, also termed eosinophilic or acidophilic, such as proteins in the cytoplasm and collagen fibers, staining them in various shades of pink, red, and orange.[3] This provides a clear contrast to the blue-purple nuclei stained by the basic dye hematoxylin, enabling detailed microscopic examination of tissue morphology.

Principle of Staining

The staining mechanism of Eosin Y is based on an ionic bond between the anionic (negatively charged) dye and cationic (positively charged) groups on proteins and other components within the cytoplasm and extracellular matrix.[4][5] The intensity of Eosin Y staining is pH-dependent, with an optimal pH range typically between 4.6 and 6.[6][7] The addition of a small amount of acetic acid to the Eosin Y solution can enhance the staining intensity by lowering the pH and increasing the positive charge of the cellular proteins, resulting in a deeper red stain.[1][2][8]

Data Presentation

Eosin Y Staining Solution Parameters

Parameter	Value	Notes	Source
Concentration	0.1% - 5% (w/v)	Typically 1% to 5% for routine histology.	[1][2][6]
Solvent	Distilled water or Ethanol (70-95%)	Both aqueous and alcoholic solutions are effective.	[1][6][9]
pH	4.6 - 6.0	Optimal for strong staining intensity.	[6][7]
Additives	Glacial Acetic Acid (0.5%)	Increases staining intensity for a deeper red.	[1][2][10]
Phloxine B	Can be added to enhance the red shades.	[1][8]	
Thymol	Added to aqueous solutions to prevent mold growth.	[1][2][3]	

Expected Staining Results with H&E

Tissue/Cellular Component	Staining Color
Nuclei	Blue to dark purple
Cytoplasm	Various shades of pink, red, or orange
Muscle fibers	Deep pink to red
Collagen	Pink
Red blood cells	Intense red to orange-red
Keratin	Pink

Experimental Protocols

Preparation of 1% Aqueous Eosin Y Staining Solution

Materials:

- **Eosin Y disodium** salt powder
- Distilled water
- Glacial acetic acid (optional)
- Thymol crystal (optional)
- Graduated cylinder
- Beaker
- Magnetic stirrer and stir bar
- Filter paper

Procedure:

- Weigh 1 gram of **Eosin Y disodium** salt powder.
- Measure 100 mL of distilled water in a graduated cylinder.
- Pour the distilled water into a beaker and add the magnetic stir bar.
- Place the beaker on a magnetic stirrer and begin stirring.
- Slowly add the Eosin Y powder to the water and stir until it is completely dissolved.
- (Optional) For a deeper stain, add 0.5 mL of glacial acetic acid to the solution and mix well.
[\[1\]](#)[\[2\]](#)[\[10\]](#)
- (Optional) To prevent mold growth in the aqueous solution, add a small crystal of thymol.[\[1\]](#)
[\[2\]](#)[\[3\]](#)
- Filter the solution using filter paper before use to remove any undissolved particles.[\[6\]](#)

- Store the solution in a tightly closed container at room temperature (15-25°C), protected from direct sunlight.[\[6\]](#)

Hematoxylin and Eosin (H&E) Staining Protocol for Paraffin-Embedded Sections

Materials:

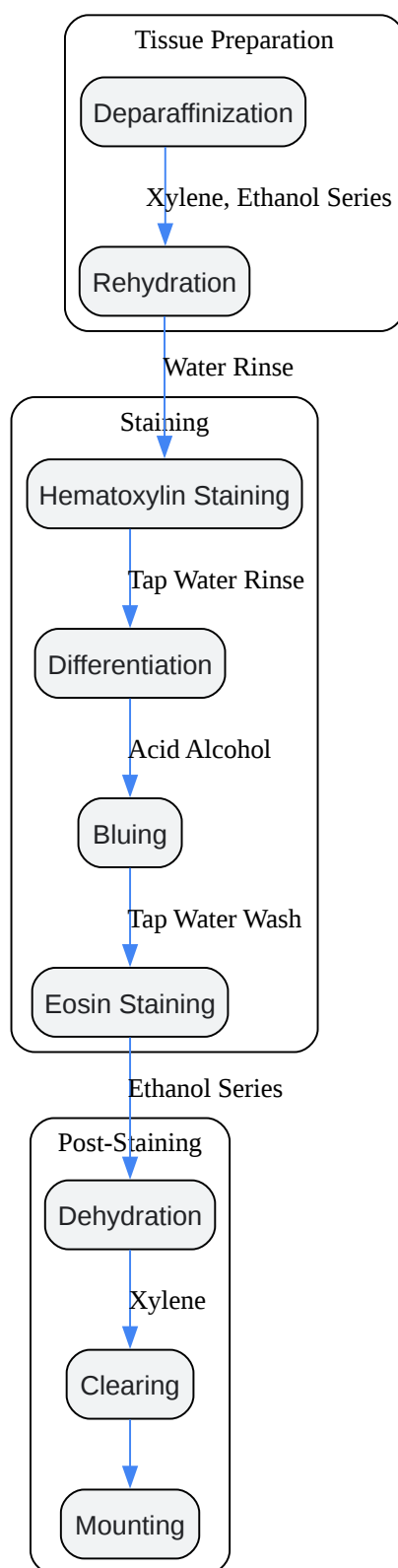
- Deparaffinization and rehydration reagents: Xylene, absolute ethanol, 95% ethanol, 70% ethanol, distilled water.
- Hematoxylin solution (e.g., Harris, Mayer's).
- Differentiating solution (e.g., 1% acid alcohol).
- Bluing agent (e.g., Scott's tap water substitute, dilute ammonia water).
- Eosin Y staining solution (prepared as above).
- Dehydration reagents: 95% ethanol, absolute ethanol.
- Clearing agent: Xylene.
- Mounting medium and coverslips.

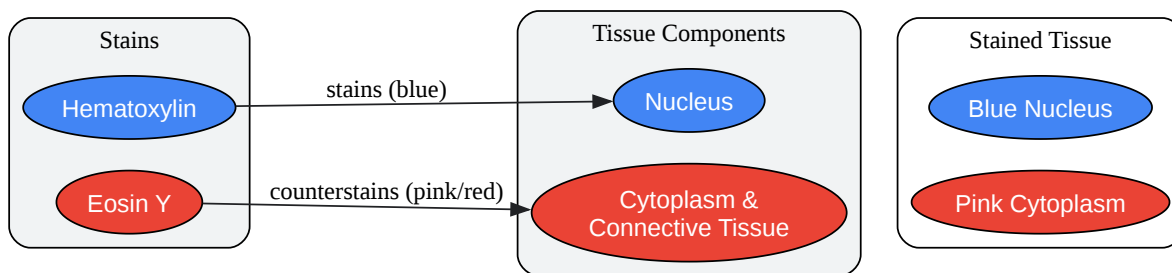
Procedure:

- Deparaffinization and Rehydration:
 - Immerse slides in two changes of xylene for 5-10 minutes each.[\[1\]](#)[\[11\]](#)
 - Transfer slides through two changes of absolute ethanol for 2-3 minutes each.[\[11\]](#)[\[12\]](#)
 - Hydrate slides by immersing in 95% ethanol for 2 minutes, followed by 70% ethanol for 2 minutes.[\[11\]](#)[\[12\]](#)
 - Rinse slides in running tap water for 2-5 minutes.[\[9\]](#)[\[11\]](#)
- Hematoxylin Staining:

- Immerse slides in a filtered hematoxylin solution for 3-10 minutes, depending on the hematoxylin type and desired intensity.[\[9\]](#)[\[11\]](#)
- Rinse slides in running tap water for 1-5 minutes.[\[11\]](#)
- Differentiation:
 - Dip slides briefly (a few seconds) in 1% acid alcohol to remove excess hematoxylin.[\[9\]](#)[\[11\]](#)
 - Immediately rinse thoroughly in running tap water to stop the differentiation process.[\[9\]](#)
- Bluing:
 - Immerse slides in a bluing agent (e.g., Scott's tap water substitute or dilute ammonia water) for 30 seconds to 2 minutes, or until the nuclei turn a crisp blue.[\[10\]](#)[\[11\]](#)
 - Wash slides in running tap water for 5 minutes to remove the bluing agent.[\[11\]](#)
- Eosin Staining:
 - Dehydrate the sections by passing through 70% and 95% ethanol for 2-3 minutes each.[\[9\]](#)[\[11\]](#)
 - Immerse slides in the Eosin Y staining solution for 1-5 minutes.[\[11\]](#) The optimal time may need to be determined empirically.
 - Briefly rinse in distilled water to remove excess eosin.[\[11\]](#)
- Dehydration, Clearing, and Mounting:
 - Dehydrate the slides by immersing them in two changes of 95% ethanol for 2-5 minutes each, followed by two changes of absolute ethanol for 2-5 minutes each.[\[11\]](#)[\[12\]](#)
 - Clear the slides in two changes of xylene for 5 minutes each.[\[11\]](#)[\[12\]](#)
 - Apply a drop of mounting medium to the tissue section and cover with a coverslip.[\[11\]](#)

Visualizations





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